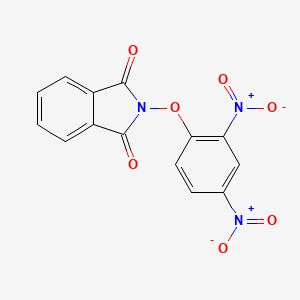

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

Übersicht

Beschreibung

The compound “2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione” is a chemical compound with the molecular formula C14H7N3O7 . It is a member of the isoindoline family of compounds, which are known for their wide array of bioactive properties .

Synthesis Analysis

Isoindoline derivatives can be synthesized using various methods. One such method involves a one-pot reaction . Another approach involves the use of thiazole-based isoindolinediones . The exact synthesis process for “2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione” is not specified in the available literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione” can be computed using various methods . For instance, its molecular weight is 329.22 g/mol, and it has a topological polar surface area of 138 Ų .Wissenschaftliche Forschungsanwendungen

- N-isoindoline-1,3-dione heterocycles have potential use in pharmaceutical synthesis . For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .

- The compounds were synthesized through various methods of analysis such as HNMR, CNMR, and FT-IR .

- The biological screening results indicated that all synthesized compounds displayed potent inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM .

- N-isoindoline-1,3-dione heterocycles can also be used in the production of herbicides . However, the specific methods of application and the results of these applications are not detailed in the available resources.

- These compounds have applications in the production of colorants and dyes . The specific methods of application and the results of these applications are not detailed in the available resources.

- N-isoindoline-1,3-dione heterocycles can be used as additives in polymers . The specific methods of application and the results of these applications are not detailed in the available resources.

- These compounds have significant applications in organic synthesis . The specific methods of application and the results of these applications are not detailed in the available resources.

Pharmaceutical Synthesis

Herbicides

Colorants and Dyes

Polymer Additives

Organic Synthesis

Photochromic Materials

- Isoindolines and isoindoline-1,3-dione have shown potential in modulating the dopamine receptor D2 . This suggests a potential application as antipsychotic agents .

- The compounds were synthesized under solventless conditions and evaluated with the human D2 receptor . One of the compounds, YaI-01, was evaluated in vivo in a Parkinsonism mouse model .

- The in silico analysis suggests that the three isoindolines tested have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

- The inhibition of β-amyloid protein aggregation by isoindolines and isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease .

Dopamine Receptor Modulation

Treatment of Alzheimer’s Disease

Optical Properties

- Isoindolines and isoindoline-1,3-dione have shown potential in modulating the dopamine receptor D2 . This suggests a potential application as antipsychotic agents .

- The compounds were synthesized under solventless conditions and evaluated with the human D2 receptor . One of the compounds, YaI-01, was evaluated in vivo in a Parkinsonism mouse model .

- The in silico analysis suggests that the three isoindolines tested have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

- The inhibition of β-amyloid protein aggregation by isoindolines and isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease .

Dopamine Receptor Modulation

Treatment of Alzheimer’s Disease

Optical Properties

Eigenschaften

IUPAC Name |

2-(2,4-dinitrophenoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N3O7/c18-13-9-3-1-2-4-10(9)14(19)15(13)24-12-6-5-8(16(20)21)7-11(12)17(22)23/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMFEIJLRJXTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427541 | |

| Record name | 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione | |

CAS RN |

60506-35-6 | |

| Record name | 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.